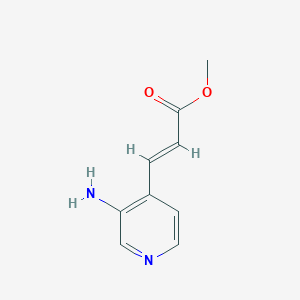
Methyl (E)-3-(3-aminopyridin-4-YL)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(3-aminopyridin-4-YL)acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminopyridine moiety attached to an acrylate ester. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(3-aminopyridin-4-YL)acrylate can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic amine group of 3-aminopyridine attacks the electrophilic β-carbon of methyl acrylate, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high selectivity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(3-aminopyridin-4-YL)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylate ester to an alcohol or other reduced forms.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(3-aminopyridin-4-YL)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(3-aminopyridin-4-YL)acrylate involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The acrylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-3-(3-aminopyridin-2-YL)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.
Ethyl (E)-3-(3-aminopyridin-4-YL)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-(4-aminopyridin-3-YL)acrylate: Similar structure but with the positions of the amino and acrylate groups swapped.
Uniqueness
Methyl (E)-3-(3-aminopyridin-4-YL)acrylate is unique due to its specific substitution pattern, which influences its reactivity and interactions. The (E)-configuration and the position of the amino group on the pyridine ring contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl (E)-3-(3-aminopyridin-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-4-5-11-6-8(7)10/h2-6H,10H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCOXDSHQQZGLG-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














